Tuberonoid A
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Overview
Description
This compound was identified along with Tuberonoid B and several flavonoids through a phytochemical investigation of the plant . Allium tuberosum has been used in traditional medicine for various ailments, and the discovery of Tuberonoid A adds to the plant’s pharmacological significance.
Preparation Methods
Tuberonoid A is typically isolated from the methanol extract of Allium tuberosum. The isolation process involves column chromatography separation, followed by spectroscopic methods such as 1D and 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) for structural elucidation
Chemical Reactions Analysis
Tuberonoid A, being a phenylpropane glycoside, can undergo various chemical reactions typical of glycosides and phenylpropane derivatives. These reactions include:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or enzymes for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tuberonoid A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a reference compound in phytochemical studies to identify and characterize similar glycosides in other plants.
Medicine: The compound’s potential antitumor activity is of interest for developing new therapeutic agents.
Industry: While industrial applications are limited, this compound’s unique chemical structure makes it valuable for developing new synthetic methodologies and natural product derivatives.
Mechanism of Action
The exact mechanism of action of Tuberonoid A is not fully understood. its cytotoxic effects are believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with cellular proteins and enzymes critical for cell survival and proliferation.
Comparison with Similar Compounds
Tuberonoid A is unique among phenylpropane glycosides due to its specific structural features and biological activities. Similar compounds include:
Tuberonoid B: Another phenylpropane glycoside isolated from Allium tuberosum with similar structural characteristics.
Kaempferol glycosides: These flavonoid glycosides share some structural similarities with this compound and exhibit comparable biological activities.
Ferulic acid derivatives: Compounds like ferulic acid and its glycosides are structurally related to this compound and have been studied for their antioxidant and anticancer properties.
This compound stands out due to its specific glycosidic linkages and the unique combination of sugar moieties, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H30O14 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-11-6-9(2-4-10(11)25)3-5-14(26)35-22-20(18(30)16(28)13(8-24)34-22)36-21-19(31)17(29)15(27)12(7-23)33-21/h2-6,12-13,15-25,27-31H,7-8H2,1H3/b5-3+/t12-,13-,15-,16-,17+,18+,19-,20-,21+,22+/m1/s1 |
InChI Key |
NHJBHIDAEPZEMB-IFCFXUHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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